molecular formula C9H5BrF2N2 B7899869 4-Bromo-1-(3,4-difluorophenyl)imidazole

4-Bromo-1-(3,4-difluorophenyl)imidazole

Cat. No.: B7899869
M. Wt: 259.05 g/mol
InChI Key: VHNFMCYIKXTXNZ-UHFFFAOYSA-N
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Description

4-Bromo-1-(3,4-difluorophenyl)imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. This particular compound features a bromine atom and two fluorine atoms attached to a phenyl ring, which is connected to an imidazole ring. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(3,4-difluorophenyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-difluoroaniline with a brominated imidazole precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired imidazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(3,4-difluorophenyl)imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in solvents like toluene or DMF.

Major Products: The products formed depend on the specific reaction and conditions. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

4-Bromo-1-(3,4-difluorophenyl)imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3,4-difluorophenyl)imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to molecular targets. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

    4-Bromo-1-(3,5-difluorophenyl)imidazole: Similar structure but with different fluorine atom positions.

    1-(3,4-Difluorophenyl)imidazole: Lacks the bromine atom.

    4-Bromo-1-phenylimidazole: Lacks the fluorine atoms.

Uniqueness: 4-Bromo-1-(3,4-difluorophenyl)imidazole is unique due to the specific arrangement of bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications, particularly in drug discovery and material science .

Properties

IUPAC Name

4-bromo-1-(3,4-difluorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2/c10-9-4-14(5-13-9)6-1-2-7(11)8(12)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNFMCYIKXTXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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